BenchChemオンラインストアへようこそ!

2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid

Non-prostanoid mimetic Chemical scaffold differentiation EP3 receptor pharmacology

2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid, also designated ONO-AP-324 (CAS 180197-87-9, molecular formula C28H25NO4, molecular weight 439.5 g/mol), is a synthetic small-molecule compound belonging to the non-prostanoid prostacyclin mimetic series, originally developed by Ono Pharmaceutical Co., Ltd. It functions as a partial agonist at the prostaglandin E2 receptor subtype EP3 (PTGER3), a Gi-coupled GPCR that inhibits adenylate cyclase and reduces intracellular cAMP levels.

Molecular Formula C28H25NO4
Molecular Weight 439.5 g/mol
Cat. No. B172092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid
SynonymsONO AP 324
ONO-AP-324
Molecular FormulaC28H25NO4
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC3=C4C=CC=C(C4=CC=C3)OCC(=O)O
InChIInChI=1S/C28H25NO4/c30-26(29-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22)18-17-20-13-7-15-24-23(20)14-8-16-25(24)33-19-27(31)32/h1-16,28H,17-19H2,(H,29,30)(H,31,32)
InChIKeyYAPFKFDLARVWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONO-AP-324 (2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid): Chemical Identity, Pharmacological Class, and Procurement-Relevant Baseline


2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid, also designated ONO-AP-324 (CAS 180197-87-9, molecular formula C28H25NO4, molecular weight 439.5 g/mol), is a synthetic small-molecule compound belonging to the non-prostanoid prostacyclin mimetic series, originally developed by Ono Pharmaceutical Co., Ltd. [1]. It functions as a partial agonist at the prostaglandin E2 receptor subtype EP3 (PTGER3), a Gi-coupled GPCR that inhibits adenylate cyclase and reduces intracellular cAMP levels [2]. Unlike most EP3-targeting agents which are structural analogs of prostaglandins, ONO-AP-324 possesses a naphthalene core substituted with a benzhydrylamino-3-oxopropyl side chain at the 5-position and an oxyacetic acid moiety at the 1-position, placing it in the distinct chemical class of fused benzeneoxyacetic acid derivatives [3]. The compound is classified as a pharmacological tool for studying EP3 receptor mechanisms and has been investigated for potential therapeutic applications in digestive system disorders, including gastric ulcers [1][2].

Why EP3 Agonists Cannot Be Interchanged: Structural and Functional Differentiation of 2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid


EP3 receptor agonists are not a monolithically interchangeable class. The target compound, ONO-AP-324, differs from its closest analogs along three axes that carry direct experimental consequence: (i) it possesses a non-prostanoid naphthalene-based scaffold, in contrast to the cyclopentane prostaglandin backbone shared by sulprostone, SC-46275, ONO-AE-248, and misoprostol [1]; (ii) it exhibits partial agonism at the EP3 receptor, whereas SC-46275 and ONO-AE-248 function as full agonists—a distinction that determines the maximal receptor reserve-dependent response achievable in any given tissue [1][2]; and (iii) it lacks EP1 receptor cross-reactivity, unlike sulprostone which is a dual EP1/EP3 agonist, thereby eliminating EP1-mediated contractile and pro-inflammatory confounds in experimental systems [1][3]. These differences are not merely nomenclature; they translate into qualitatively distinct functional profiles in vascular pharmacology assays, as detailed in Section 3.

2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid: Head-to-Head Quantitative Differentiation Against Closest EP3 Agonist Analogs


Non-Prostanoid Chemical Scaffold: Structural Divergence from All Major EP3 Agonist Comparators

ONO-AP-324 is the only EP3 receptor agonist in the non-prostanoid prostacyclin mimetic series, structurally unrelated to the cyclopentane prostaglandin backbone that defines sulprostone, SC-46275, ONO-AE-248, misoprostol, and the endogenous ligand PGE2 [1]. The compound is a fused benzeneoxyacetic acid derivative featuring a naphthalene core with a benzhydrylamino-3-oxopropyl substituent—a chemotype protected under patent EP0548949A2 and absent from all comparator structures [2]. This scaffold divergence means ONO-AP-324 lacks the characteristic prostanoid E-ring and α/ω side chains that govern the metabolic degradation pathways (e.g., 15-hydroxyprostaglandin dehydrogenase oxidation, β-oxidation) and plasma protein binding profiles of prostanoid-based EP3 agonists [1].

Non-prostanoid mimetic Chemical scaffold differentiation EP3 receptor pharmacology

Partial Agonist Functional Profile at EP3: Differentiated Maximal Efficacy from Full Agonists SC-46275 and ONO-AE-248

ONO-AP-324 is explicitly classified as a partial agonist at the EP3 receptor, whereas SC-46275 and ONO-AE-248 are classified as full agonists in authoritative receptor nomenclature tables [1]. In the guinea-pig isolated aorta preparation, ONO-AP-324 does not elicit a contractile response on its own but instead inhibits the contractile response to the full EP3 agonist sulprostone (1–400 nM), confirming its partial agonist character through competitive antagonism of a more efficacious ligand [2]. In contrast, the full EP3 agonist ONO-AE-248 produces a pEC50 of 6.78 ± 0.10 in the same guinea-pig aorta assay when measured under primed conditions [3], demonstrating that the efficacy differential between ONO-AP-324 (partial agonist) and ONO-AE-248 (full agonist) is functionally observable in a standardized vascular preparation.

Partial agonism Functional selectivity EP3 receptor efficacy Guinea-pig aorta

EP3 Receptor Binding Affinity: Ki 11 nM Places ONO-AP-324 Within a Quantifiable Potency Window Differentiated from SC-46275

ONO-AP-324 exhibits a binding affinity (Ki) of 11 nM (pKi 7.96) at the mouse EP3 receptor, as curated in the IUPHAR/BPS Guide to Pharmacology database from the primary characterization study [1]. This places ONO-AP-324 in a potency range comparable to ONO-AE-248 (Ki = 15 nM at murine EP3α expressed in CHO cells [2]), but approximately 275-fold less potent than SC-46275, which displays an EC50 of 0.04 ± 0.02 nM at the EP3 receptor in the guinea-pig vas deferens functional assay [3]. In the guinea-pig aorta EP3 potency ranking, the equi-effective molar ratio (EMR) of SC-46275 is 0.11 (relative to sulprostone EC50 ≈ 23 nM = 1.0), confirming SC-46275 as the most potent EP3 agonist in this vascular preparation [1]. The moderate binding affinity of ONO-AP-324, combined with its partial agonist profile, results in a net pharmacological effect that is qualitatively and quantitatively distinct from the ultra-high potency full agonist SC-46275.

EP3 binding affinity Radioligand binding Ki comparison Receptor occupancy

EP3 Receptor Selectivity: Absence of EP1 Cross-Reactivity Differentiates ONO-AP-324 from the Dual EP1/EP3 Agonist Sulprostone

ONO-AP-324 is classified as an EP3-selective agonist with no reported activity at the EP1 receptor, whereas sulprostone is a dual EP1/EP3 agonist that activates both receptor subtypes [1]. This selectivity distinction has been functionally confirmed in cellular assays: in human gingival epithelial cells and fibroblasts stimulated with TNF-α or LPS, ONO-AP-324 (EP3 agonist) had no effect on ICAM-1 expression, while the EP1/EP3 agonist sulprostone showed distinct activity patterns that could be attributed to its EP1 component [2]. In the guinea-pig aorta, sulprostone produces a direct contractile response via EP3 activation (EC50 ≈ 23 nM, maximum response ~40% of phenylephrine), whereas ONO-AP-324 functions only as a modulator, inhibiting sulprostone responses [1]. The absence of EP1 activity makes ONO-AP-324 the preferred tool for isolating EP3-mediated signaling components in systems where both EP1 and EP3 receptors are co-expressed.

EP3 selectivity EP1 receptor Receptor subtype profiling Sulprostone comparator

Unique Functional Synergy with Phenylephrine: A Pharmacological Fingerprint Absent from Other EP3 Agonists

A distinguishing functional property of ONO-AP-324 is its ability to act synergistically with phenylephrine (an α₁-adrenoceptor agonist) in the guinea-pig aorta, enhancing the contractile response in a manner similar to sulprostone, despite ONO-AP-324 itself lacking direct contractile efficacy [1]. This synergistic behavior is a hallmark of EP3 receptor agonists that engage Gi-coupled signaling pathways converging on vascular smooth muscle contractile machinery, and it mirrors the synergy observed with sulprostone [1]. However, the mechanism is distinct from that of TP receptor agonists such as U-46619, which produce direct contraction without requiring priming by a second agent [1]. In contrast, the related non-prostanoid prostacyclin mimetics ONO-AP-227 and ONO-AP-437 are pure IP (prostacyclin) receptor agonists with no EP3 activity and do not exhibit phenylephrine synergy in this preparation [2]. This synergy fingerprint serves as a functional identifier specifically validating EP3 partial agonism in vascular pharmacology studies.

Vascular synergy Phenylephrine potentiation EP3 functional fingerprint Guinea-pig aorta pharmacology

Optimal Application Scenarios for 2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid (ONO-AP-324): Evidence-Guided Selection Domains


EP3 Receptor Subtype Pharmacological Fingerprinting in Vascular Smooth Muscle Preparations

ONO-AP-324 is the EP3 agonist of choice when the experimental objective is to dissect EP3 receptor-mediated modulation of vascular tone in isolated tissue bath systems, particularly the guinea-pig aorta [1]. Its partial agonist profile enables two distinct experimental readouts within the same preparation: (1) inhibition of full agonist (sulprostone)-induced contraction, demonstrating EP3 receptor occupancy and antagonist-like behavior at high receptor reserve; and (2) synergistic enhancement of phenylephrine-induced tone, confirming Gi-coupled signaling engagement. This dual-readout capability is unique among EP3 agonists and cannot be replicated with full agonists such as SC-46275 or ONO-AE-248, which produce direct contraction and may obscure the modulatory component [1][2].

Selective EP3 Pathway Isolation in Cellular Inflammation Models Requiring EP1-Free Pharmacological Control

In human fibroblast, monocyte, and gingival epithelial cell models where both EP1 and EP3 receptors are co-expressed, ONO-AP-324 provides clean EP3-selective pharmacology free of EP1 confounds [1][2]. This is particularly relevant for studies examining the role of EP3 in modulating LPS- or cytokine-induced ICAM-1 expression, IL-12 production, or TNF-α signaling, where the dual EP1/EP3 agonist sulprostone produces ambiguous results due to opposing EP1-mediated effects [1]. The documented functional inertness of ONO-AP-324 in these specific readouts (no effect on ICAM-1 or IL-12) also makes it a valuable negative-control tool when the hypothesis predicts EP3-independent regulation of the endpoint [2].

Non-Prostanoid Chemical Tool for Investigating Scaffold-Dependent EP3 Signaling Bias

The non-prostanoid naphthalene-based structure of ONO-AP-324, as disclosed in patent EP0548949A2, makes it an essential tool for structure-activity relationship (SAR) studies investigating how ligand scaffold topology influences EP3 receptor signaling bias (e.g., Gαi vs. β-arrestin pathway engagement) [1][2]. Because all other commonly used EP3 agonists (sulprostone, SC-46275, ONO-AE-248, misoprostol) share the prostanoid cyclopentane backbone, any differential signaling profile observed with ONO-AP-324 can be attributed to scaffold-dependent receptor conformations rather than efficacy differences alone. This application is most valuable in recombinant EP3 receptor systems where downstream signaling pathways (cAMP inhibition, Ca²⁺ mobilization, ERK phosphorylation) can be simultaneously profiled [1].

Reference Standard for EP3 Partial Agonist Calibration in Prostanoid Receptor Classification Panels

ONO-AP-324 is the only partial agonist explicitly listed in the EP3 receptor category of the authoritative prostanoid receptor classification table (Jones et al., 2009, Br J Pharmacol), where it is positioned alongside the full agonists ONO-AE-248 and SC-46275, and the moderate-selectivity partial agonist sulprostone [1]. This formal classification makes ONO-AP-324 the designated reference standard for calibrating partial agonist responses in any new EP3 receptor screening or characterization panel. Procurement of ONO-AP-324 is therefore indicated whenever a laboratory is establishing or validating an EP3 receptor assay platform that requires a partial agonist control with documented provenance and classification pedigree [1].

Quote Request

Request a Quote for 2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.